molecular formula C11H14ClNO2 B14597826 Carbamic chloride, methyl(3-propoxyphenyl)- CAS No. 59732-04-6

Carbamic chloride, methyl(3-propoxyphenyl)-

Cat. No.: B14597826
CAS No.: 59732-04-6
M. Wt: 227.69 g/mol
InChI Key: IAFSDRURAIZPMX-UHFFFAOYSA-N
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Description

Carbamic chloride, methyl(3-propoxyphenyl)- is an organic compound with the molecular formula C11H14ClNO2. It is a derivative of carbamic acid and features a carbamoyl chloride functional group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbamic chloride, methyl(3-propoxyphenyl)- can be synthesized through the reaction of an amine with phosgene. The general reaction is as follows:

R2NH+COCl2R2NCOCl+[R2NH2]ClR_2NH + COCl_2 \rightarrow R_2NCOCl + [R_2NH_2]Cl R2​NH+COCl2​→R2​NCOCl+[R2​NH2​]Cl

In this case, the amine used is methyl(3-propoxyphenyl)amine. The reaction is typically carried out under controlled conditions to avoid the formation of unwanted by-products.

Industrial Production Methods

Industrial production of carbamic chloride, methyl(3-propoxyphenyl)- involves the use of large-scale reactors where the reaction between methyl(3-propoxyphenyl)amine and phosgene is carefully monitored. The process requires stringent safety measures due to the toxic nature of phosgene.

Chemical Reactions Analysis

Types of Reactions

Carbamic chloride, methyl(3-propoxyphenyl)- undergoes several types of chemical reactions, including:

    Hydrolysis: Reacts with water to form carbamic acid and hydrochloric acid.

    Alcoholysis: Reacts with alcohols to form carbamates.

    Aminolysis: Reacts with amines to form ureas.

Common Reagents and Conditions

    Hydrolysis: Water, typically under acidic or basic conditions.

    Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a base like pyridine.

    Aminolysis: Amines such as methylamine or ethylamine, under mild conditions.

Major Products Formed

    Hydrolysis: Carbamic acid and hydrochloric acid.

    Alcoholysis: Carbamates.

    Aminolysis: Ureas.

Scientific Research Applications

Carbamic chloride, methyl(3-propoxyphenyl)- is used in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of carbamic chloride, methyl(3-propoxyphenyl)- involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is utilized in various chemical synthesis processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethylcarbamoyl chloride: Another carbamoyl chloride with similar reactivity.

    Ethylcarbamoyl chloride: Similar structure but with an ethyl group instead of a propoxyphenyl group.

Uniqueness

Carbamic chloride, methyl(3-propoxyphenyl)- is unique due to the presence of the propoxyphenyl group, which imparts specific reactivity and properties that are different from other carbamoyl chlorides. This makes it particularly useful in certain chemical synthesis applications where these properties are desired.

Properties

CAS No.

59732-04-6

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

N-methyl-N-(3-propoxyphenyl)carbamoyl chloride

InChI

InChI=1S/C11H14ClNO2/c1-3-7-15-10-6-4-5-9(8-10)13(2)11(12)14/h4-6,8H,3,7H2,1-2H3

InChI Key

IAFSDRURAIZPMX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)N(C)C(=O)Cl

Origin of Product

United States

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